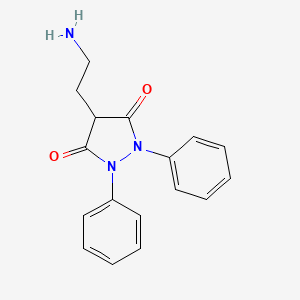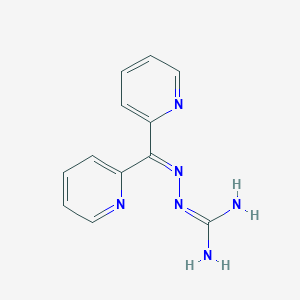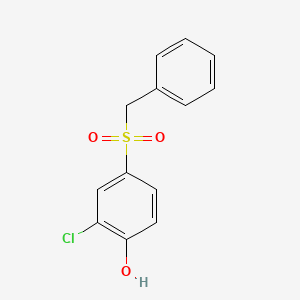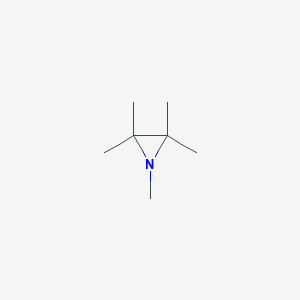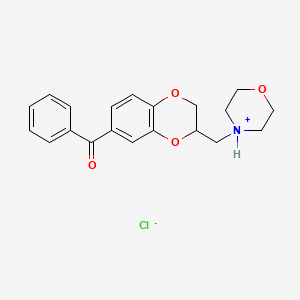![molecular formula C22H19N3O5 B14335972 6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) CAS No. 104182-08-3](/img/structure/B14335972.png)
6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound is a Schiff base derivative, which is characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to an aryl or alkyl group. Schiff bases are widely studied for their applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Wissenschaftliche Forschungsanwendungen
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug design and development.
Industry: Utilized in the development of sensors and catalysts
Wirkmechanismus
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the Schiff base structure act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biological pathways and molecular targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Schiff bases and nitro-substituted aromatic compounds. What sets 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Similar compounds include:
- 6,6’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methanylylidene)]bis(3-methoxyphenol)
- 2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) .
Eigenschaften
CAS-Nummer |
104182-08-3 |
|---|---|
Molekularformel |
C22H19N3O5 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2,6-bis[[(2-hydroxyphenyl)methylideneamino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H19N3O5/c26-20-7-3-1-5-15(20)11-23-13-17-9-19(25(29)30)10-18(22(17)28)14-24-12-16-6-2-4-8-21(16)27/h1-12,26-28H,13-14H2 |
InChI-Schlüssel |
PNVLWMUMHUFAFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCC2=CC(=CC(=C2O)CN=CC3=CC=CC=C3O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



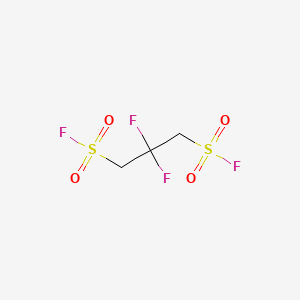

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
